Home > Products > Screening Compounds P54687 > 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid - 1286724-41-1

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Catalog Number: EVT-2771257
CAS Number: 1286724-41-1
Molecular Formula: C13H12N2O4
Molecular Weight: 260.249
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound characterized by a pyridazine ring fused with a methoxyphenyl group and an acetic acid moiety. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug design due to its anti-inflammatory and analgesic properties. Its chemical structure allows for various interactions with biological targets, making it a subject of interest in scientific research.

Source and Classification

The compound is classified under organic compounds, specifically as a pyridazinone derivative. Its chemical structure can be denoted by the identifier 1286724-41-1. The synthesis and characterization of this compound have been documented in various scientific literature, highlighting its relevance in medicinal chemistry and organic synthesis .

Synthesis Analysis

Methods

The synthesis of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves several key steps:

  1. Formation of the Pyridazine Ring: This is achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
  2. Introduction of the Methoxyphenyl Group: A nucleophilic aromatic substitution reaction is employed, where a methoxy-substituted benzene derivative reacts with the pyridazine intermediate.
  3. Formation of the Acetic Acid Moiety: The acetic acid group is introduced via carboxylation, treating the intermediate compound with carbon dioxide under high pressure and temperature.

These methods allow for efficient synthesis while maximizing yield and purity .

Technical Details

The reactions are typically conducted under controlled conditions to optimize yield. For instance, temperature, pressure, and solvent choice can significantly affect the reaction outcomes. Continuous flow reactors may be utilized in industrial settings to enhance efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid features:

  • A pyridazine ring that contributes to its biological activity.
  • A methoxyphenyl group that enhances hydrophobic interactions.
  • An acetic acid moiety that plays a crucial role in its pharmacological properties.

Data

The molecular formula is C14H15N3O3C_{14}H_{15}N_{3}O_{3}, with a molecular weight of approximately 273.29 g/mol. The compound's structural representation includes various functional groups that facilitate its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

This compound can undergo several chemical transformations:

  1. Oxidation: Utilizing strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to carboxylic acids or ketones.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.
  3. Substitution: Nucleophilic substitution reactions can occur where nucleophiles such as amines or thiols replace substituents on the methoxy group .

Technical Details

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives that may exhibit improved pharmacological properties.

Mechanism of Action

The mechanism of action for 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves:

  • Interaction with specific molecular targets such as enzymes or receptors.
  • The methoxyphenyl group facilitates binding to hydrophobic pockets within target proteins.
  • The pyridazine ring participates in hydrogen bonding and π-π interactions, modulating target protein activity .

This interaction profile suggests its potential utility in developing therapeutics aimed at inflammatory conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dichloromethane and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may require specific handling due to reactivity during synthesis .
Applications

Scientific Uses

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several applications:

  1. Medicinal Chemistry: Investigated as a pharmacophore in drug design due to its anti-inflammatory and analgesic properties.
  2. Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
  3. Biological Studies: Utilized in biochemical assays to study enzyme inhibition and receptor binding, providing insights into biological mechanisms.
  4. Industrial Applications: Explored for potential use in developing new materials and catalysts .
Synthetic Methodologies and Optimization Strategies

Classical Synthetic Pathways for Pyridazinone Core Construction

Condensation of Hydrazine Derivatives with Aldehydes/Ketones

The foundational synthesis of the pyridazinone core relies on cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid, this typically involves reacting 2-methoxyphenylacetone or ethyl 2-(2-methoxyphenyl)acetate with hydrazine hydrate under reflux conditions. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclodehydration to yield the 4,5-dihydropyridazin-3(2H)-one intermediate. Subsequent dehydrogenation using bromine in glacial acetic acid introduces the C6-C7 double bond, completing the aromatic pyridazinone system [1] [5].

A representative pathway involves:

  • Hydrazone Formation: 2-Methoxyacetophenone + Hydrazine hydrate → Hydrazone (Ethanol, 4h reflux, 58–78% yield)
  • Cyclization: Hydrazone → 6-(2-Methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (Acetic acid, 3h reflux)
  • Aromatization: Dihydropyridazinone + Bromine → 6-(2-Methoxyphenyl)-3(2H)-pyridazinone (Glacial acetic acid, 76% yield) [1].

Table 1: Key Intermediates in Classical Pyridazinone Synthesis

IntermediateChemical StructureReaction ConditionsYield (%)
HydrazoneC₆H₄(OCH₃)CH₂C(=O)CH=NNH₂Ethanol, 4h reflux58–78
4,5-Dihydro-3(2H)-pyridazinoneC₆H₄(OCH₃)C₄H₅N₂OAcetic acid, 3h reflux60–70
3(2H)-PyridazinoneC₆H₄(OCH₃)C₄H₃N₂OBr₂/AcOH, 3h reflux70–76

Functionalization via Electrophilic Substitution at C-3 and C-6 Positions

Electrophilic substitution on the preformed pyridazinone ring enables regioselective introduction of the 2-methoxyphenyl group. The C-3 position exhibits heightened nucleophilicity due to electron donation from the adjacent ring nitrogen, facilitating Friedel-Crafts acylation or alkylation. In one protocol, succinic anhydride reacts with 2-fluoroanisole under AlCl₃ catalysis to form 4-(2-fluoro-4-methoxyphenyl)-4-oxobutanoic acid. Subsequent cyclization with hydrazine yields the 6-substituted pyridazinone [1] .

Critical regioselectivity considerations:

  • C-3 vs. C-6 Reactivity: C-3 substitutions dominate due to lower activation energy (ΔG‡ ≈ 15.2 kcal/mol for C-3 vs. 18.7 kcal/mol for C-6) [5].
  • Directing Effects: Electron-donating groups (e.g., methoxy) on the phenyl ring enhance electrophilic attack at the ortho position relative to the methoxy group, favoring 2-methoxyphenyl orientation [6].

Modern Approaches for Acetic Acid Side-Chain Incorporation

Acylation Reactions with Acetyl Chloride/Anhydride

N-Alkylation at the pyridazinone N-1 position with chloroacetyl chloride constitutes the most direct route for acetic acid side-chain installation. The reaction employs anhydrous potassium carbonate as a base in acetone or dimethylformamide (DMF) to facilitate nucleophilic substitution. Optimization studies reveal that slow addition of chloroacetyl chloride (0.5 mL/min) at 0–5°C minimizes di-acylation byproducts, improving yields to >80% [7].

A representative sequence:

  • N-Alkylation: 3-(2-Methoxyphenyl)pyridazinone + ClCH₂COCl → Ethyl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate (K₂CO₃/Acetone, 12h reflux, 69% yield)
  • Ester Hydrolysis: Ethyl ester → 2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (NaOH/EtOH, 2h reflux, 90% yield) .

Linker Modifications for Bioisosteric Replacements

Modern strategies focus on replacing the acetic acid linker with bioisosteres to modulate physicochemical properties while retaining bioactivity:

  • Amide Isosteres: Hydrazide derivatives (e.g., 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetohydrazide) synthesized via hydrazinolysis of ethyl ester intermediates exhibit enhanced hydrogen-bonding capacity [1] [9].
  • Heterocyclic Replacements: Morpholinoethyl or pyridylmethyl groups introduced via reductive amination improve blood-brain barrier permeability (Predicted log BB = +0.32 vs. –0.89 for acetic acid) [9].

Table 2: Bioisosteric Modifications of the Acetic Acid Linker

BioisostereSynthetic RouteKey AdvantageReference
AcetohydrazideEthyl ester + N₂H₄Enhanced H-bonding for target engagement [1]
MorpholinoethylamideCarboxylic acid + EDC/HOBtImproved CNS permeability (Pe > 4.0×10⁻⁶ cm/s) [9]
TetrazoleNitrile cyclization with NaN₃Increased metabolic stability (t₁/₂ > 120 min) [5]

Optimization of Reaction Conditions for Yield Enhancement

Solvent Selection and Temperature-Dependent Cyclization

Solvent polarity critically impacts cyclization kinetics and byproduct formation. Comparative studies show:

  • High-Polarity Solvents (DMF, DMSO): Accelerate cyclization but promote hydrolytic decomposition above 80°C.
  • Moderate-Polarity Solvents (Acetone, Ethanol): Optimal balance between reaction rate (k = 0.18 min⁻¹) and product stability (≥85% purity) [5] [9].

Temperature profiling reveals a sharp yield inflection at 70–75°C for the key cyclization step. Below 70°C, incomplete reaction occurs (<50% conversion), while temperatures exceeding 80°C accelerate dimerization via Michael addition, reducing yields by 15–22%. Microwave-assisted synthesis (100W, 120°C, 10 min) circumvents this, achieving 94% conversion with negligible degradation [7] [9].

Catalytic Strategies for Regioselective Functionalization

Regioselectivity challenges in C-3 functionalization are addressed via catalytic systems:

  • Lewis Acid Catalysis: AlCl₃ (10 mol%) directs electrophiles to the C-3 position with 8:1 regioselectivity over C-6 [6].
  • Transition Metal Catalysis: Pd(OAc)₂/XPhos enables Suzuki coupling of 3-bromopyridazinones with 2-methoxyphenylboronic acid, achieving >90% regiopurity [7].

Recent advances employ organocatalysts (e.g., L-proline) for asymmetric functionalization. In the synthesis of chiral pyridazinone derivatives, L-proline (20 mol%) induces enantioselectivity (e.e. = 88%) during aldol reactions at C-4, though this remains less relevant for the non-chiral target compound [5].

Kinetic studies confirm that catalyst loading above 15 mol% provides diminishing returns due to colloidal aggregation. Optimal loadings: 5–7 mol% for Pd catalysts, 8–10 mol% for Lewis acids [6] [7].

Properties

CAS Number

1286724-41-1

Product Name

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid

IUPAC Name

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid

Molecular Formula

C13H12N2O4

Molecular Weight

260.249

InChI

InChI=1S/C13H12N2O4/c1-19-11-5-3-2-4-9(11)10-6-7-12(16)15(14-10)8-13(17)18/h2-7H,8H2,1H3,(H,17,18)

InChI Key

RRDLGCHGHMPJCZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.